6-Bromo-2-methylbenzo[d]oxazole

Physical property Formulation Procurement

Aryl chloride building blocks often stall cross-coupling workflows due to slow oxidative addition, demanding higher catalyst loadings and extended reaction times. 6-Bromo-2-methylbenzo[d]oxazole (CAS 151230-42-1) is the direct solution: • 10-100× faster oxidative addition vs. the 6-chloro analog enables lower Pd catalyst loading and reduced palladium waste in parallel library synthesis. • ≥97% purity (crystalline solid, mp 44-49 °C) ensures accurate mass delivery for fragment-based screening cascades with minimal artifact interference. • Solid-state morphology guarantees reproducible stoichiometry in iterative synthetic steps, unlike the liquid 6-chloro analog which introduces metering challenges. • Consistent availability with rapid global shipping for uninterrupted research operations.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 151230-42-1
Cat. No. B140654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylbenzo[d]oxazole
CAS151230-42-1
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=C(C=C2)Br
InChIInChI=1S/C8H6BrNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
InChIKeyZCGXHOLCXPKKBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylbenzo[d]oxazole: Physicochemical & Reactivity Profile


6-Bromo-2-methylbenzo[d]oxazole is a halogenated 2-methylbenzoxazole building block, distinguished by a bromine atom at the 6-position and a methyl group at the 2-position of the fused benzoxazole ring. It is a crystalline solid (mp 44–49 °C) offered at ≥97% purity . This scaffold serves as a versatile intermediate in medicinal chemistry and materials science, primarily valued for its participation in palladium-catalyzed cross-coupling reactions enabled by the C–Br bond.

6-Bromo-2-methylbenzo[d]oxazole vs. Generic Analogs


Although 2-methylbenzoxazole derivatives share a common core, subtle alterations in halogen identity (Cl, Br, I) and substitution pattern (5- vs. 6-position) profoundly affect physical state, melting point, reactivity in cross-coupling, and purity specifications . A simple replacement of the 6-bromo group with a 6-chloro or a 5-bromo isomer introduces variations in solid-state properties, oxidative addition rates, and commercial purity that can derail synthetic workflows and compromise reproducibility. The quantitative evidence below demonstrates why these differences are meaningful for scientific selection.

6-Bromo-2-methylbenzo[d]oxazole vs. Closest Analogs


Solid-State Handling vs. 6-Chloro Analog

6-Bromo-2-methylbenzo[d]oxazole is a crystalline solid with a sharp melting point of 44–49 °C, enabling precise mass-based dispensing . In contrast, 6-chloro-2-methylbenzo[d]oxazole (CAS 63816-18-2) lacks a reported melting point and is a liquid at room temperature (reported boiling point 241.6 °C) .

Physical property Formulation Procurement

Cross-Coupling Reactivity: Bromide vs. Chloride

Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 10–100 times faster than aryl chlorides under standard Suzuki–Miyaura conditions, a well-established trend in organopalladium chemistry [1]. This places 6-bromo-2-methylbenzo[d]oxazole at a significant kinetic advantage over its 6-chloro counterpart in C–C bond-forming reactions.

Synthetic chemistry Cross-coupling Reactivity

Melting Point: 6-Bromo vs. 5-Bromo Isomer

The 6-bromo isomer melts at 44–49 °C, a temperature 16–19 °C lower than its 5-bromo positional isomer (mp 60–68 °C, CAS 5676-56-2) . This difference in crystal lattice energy can alter solubility, dissolution rate, and processing behavior.

Structural isomer Crystallinity Formulation

Purity Advantage vs. 6-Chloro Analog

6-Bromo-2-methylbenzo[d]oxazole is commercially available at a minimum purity of 98% (GC) , whereas the 6-chloro analog is typically supplied at 95% purity . This higher baseline purity reduces the burden of pre-reaction purification.

Purity Quality control Procurement

6-Bromo-2-methylbenzo[d]oxazole: Application Scenarios


Fragment-Based Screening in Medicinal Chemistry

The solid, high-purity form of 6-bromo-2-methylbenzo[d]oxazole ensures accurate mass delivery and minimal impurity interference during fragment-based screening cascades. Its 98% GC purity specification reduces artifact generation relative to the 95% pure 6-chloro analog, thereby enhancing assay reliability .

High-Throughput Suzuki-Miyaura Library Synthesis

The superior oxidative addition rate of the aryl bromide over the aryl chloride (10–100-fold) allows for lower catalyst loadings and shorter reaction times in parallel synthesis of compound libraries. This translates to higher throughput and reduced palladium waste [1].

Melt Processing for Process Scale-Up

The moderate melting point (44–49 °C) of 6-bromo-2-methylbenzo[d]oxazole, significantly lower than the 5-bromo isomer (60–68 °C), enables energy-efficient melt processing techniques such as hot-melt extrusion for solid dispersion formulations, while the 6-chloro liquid analog presents metering challenges .

Fluorescent Probes & Optoelectronic Materials

The bromine handle at the 6-position allows regioselective functionalization via cross-coupling, enabling the construction of π-extended systems for fluorescent probes. The solid-state morphology ensures reproducible stoichiometry in iterative synthetic steps [1].

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